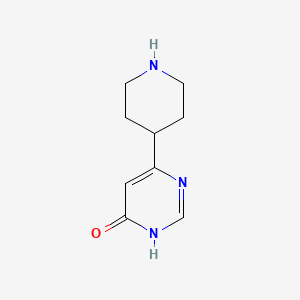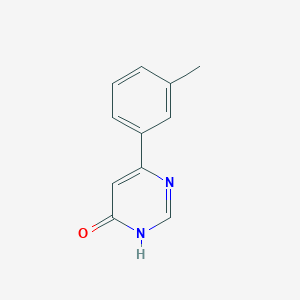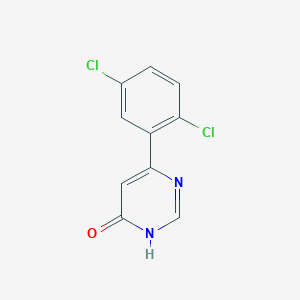
(3-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid
Descripción general
Descripción
“(3-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the molecular formula C13H11BClFO3 . It has a molecular weight of 280.49 g/mol . The IUPAC name for this compound is [3-chloro-4- [ (2-fluorophenyl)methoxy]phenyl]boronic acid .
Molecular Structure Analysis
The molecular structure of “(3-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid” can be represented by the canonical SMILES notation: B (C1=CC (=C (C=C1)OCC2=CC=CC=C2F)Cl) (O)O .
Chemical Reactions Analysis
While specific chemical reactions involving “(3-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid” are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura reactions, which are a type of cross-coupling reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid” include a molecular weight of 280.49 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The compound has a topological polar surface area of 49.7 Ų .
Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura (SM) coupling is a prominent application of boronic acids, where they are used to form carbon-carbon bonds in the presence of a palladium catalyst. This reaction is highly valued for its mild conditions and functional group tolerance. The compound can be utilized to create biaryl structures, which are significant in pharmaceuticals and materials science .
Protodeboronation Studies
Protodeboronation refers to the removal of the boron group from boronic esters. This compound could be used in studies to develop new methods of protodeboronation, which is a crucial step in the synthesis of complex organic molecules. It can lead to the creation of new carbon-hydrogen bonds or the introduction of other functional groups .
Development of Organic Synthesis Building Blocks
Boronic acids serve as versatile intermediates in organic synthesis. They can be transformed into various functional groups, enabling the synthesis of a wide array of organic compounds. The subject compound could be employed to generate new building blocks for further chemical transformations .
Catalyst Design and Optimization
In catalysis, the design of new catalysts often involves boronic acids due to their stability and reactivity. The compound could be pivotal in the development of new catalytic systems that enhance the efficiency of chemical reactions, particularly in the pharmaceutical industry .
Material Science Applications
Boronic acids are used in material science for the creation of novel materials with specific properties. The compound could be investigated for its potential to form new polymers or coatings with unique characteristics, such as increased durability or chemical resistance .
Biological Studies
Boronic acids can interact with various biomolecules, making them useful in biological studies. This compound might be explored for its ability to bind to enzymes or receptors, which can lead to the development of new drugs or diagnostic tools .
Safety and Hazards
“(3-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid” is classified as a warning signal word. The hazard statements associated with this compound include H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
[3-[(2-chloro-4-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-13-7-11(16)5-4-9(13)8-19-12-3-1-2-10(6-12)14(17)18/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDDLUOJDSKVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=C(C=C(C=C2)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655558 | |
| Record name | {3-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
1256358-45-8 | |
| Record name | Boronic acid, B-[3-[(2-chloro-4-fluorophenyl)methoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



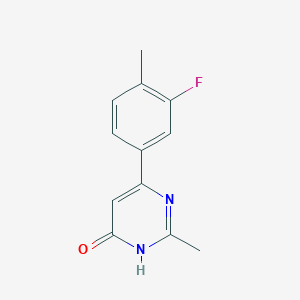
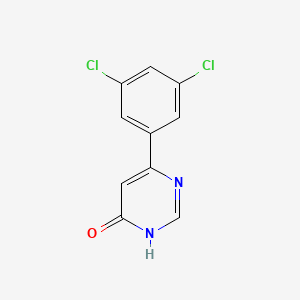
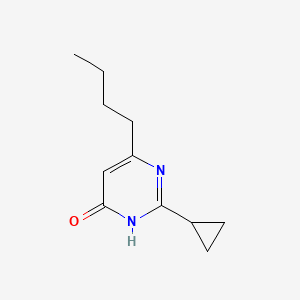
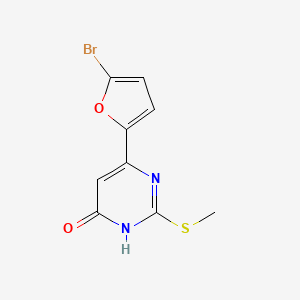
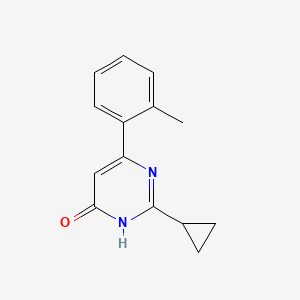

![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1486816.png)



